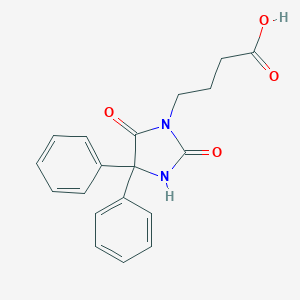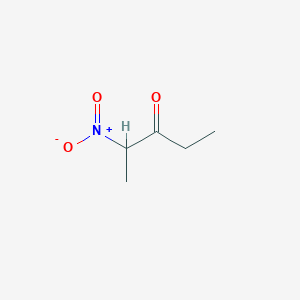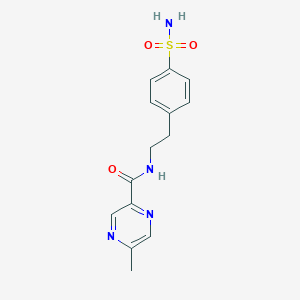
5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazine derivatives, similar to 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, often involves reactions of intermediates like hydrazines and acrylamides. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, synthesized using a reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, provide insights into similar synthetic pathways (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is often elucidated using methods such as X-ray diffraction and NMR spectroscopy. For instance, the structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through single crystal X-ray diffraction studies provides an understanding of the typical crystallographic features of such compounds (Viveka et al., 2016).
Chemical Reactions and Properties
Pyrazine derivatives exhibit a range of chemical reactions, such as cyclization and condensation, and possess properties like antimicrobial activities. The study of compounds like 5-Aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides shows the diverse chemical behavior and potential biological activities of these molecules (Gein et al., 2019).
Physical Properties Analysis
The physical properties, such as crystal structure and stability, of pyrazine derivatives can be studied through methods like X-ray diffraction and vibrational spectroscopic investigations. For example, research on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides insights into the physical characteristics of similar compounds (Viveka et al., 2016).
Chemical Properties Analysis
Chemical properties such as reactivity, electron affinity, and intramolecular interactions in pyrazine derivatives can be examined using computational studies and spectroscopic methods. Investigations on molecules like 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide help in understanding the chemical behavior of these compounds (Bhagyasree et al., 2015).
Aplicaciones Científicas De Investigación
Analgesic, Anti-inflammatory, and Antimicrobial Properties: Derivatives like 5-aryl-N-4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl-1-phenyl-1H-pyrazole-3-carboxamides exhibit analgesic, anti-inflammatory, and antimicrobial properties (Gein et al., 2019).
Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Compounds: Substituted N-Benzylpyrazine-2-carboxamides, including variants like 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine, are explored for their potential as antimycobacterial, antifungal, and photosynthesis-inhibiting compounds (Servusová et al., 2012).
Anticancer Agents: The R and S isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate demonstrate significant differences in antitumor activity, indicating potential as new anticancer agents (Temple & Rener, 1989).
Synthesis and Characterization for Industrial Applications: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a novel pyrazole ester, has been synthesized and characterized for potential applications in pharmaceuticals and nutraceuticals (Viveka et al., 2016).
Cytotoxicity Against Cancer Cells: New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives show promising cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Antibacterial and Antifungal Activity: Arylazopyrazole pyrimidine clubbed heterocyclic compounds demonstrate antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-10-8-18-13(9-17-10)14(19)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,16,19)(H2,15,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEZLHZLIANIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186914 | |
| Record name | 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide | |
CAS RN |
33288-71-0 | |
| Record name | 4-[2-(5-Methylpyrazine-2-carboxamido)ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33288-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033288710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrazinecarboxamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-N-(2-(4-SULFAMOYLPHENYL)ETHYL)PYRAZINE-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBQ9973HL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic method described in the paper for producing 5-Methyl-N-(4-sulfamoylphenethyl)pyrazine-2-carboxamide?
A1: The paper "Synthesis of Glipizide" [] presents a streamlined approach to synthesizing Glipizide. The significance lies in the direct condensation of 4-(2-aminoethyl)benzenesulfonamide with 5-methylpyrazine-2-carboxylic acid to yield 5-Methyl-N-(4-sulfamoylphenethyl)pyrazine-2-carboxamide. This method eliminates the need for protecting and deprotecting the amino group, a common requirement in traditional synthesis. This simplification translates to several benefits:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)
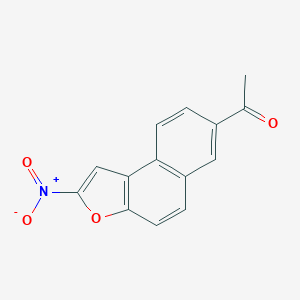





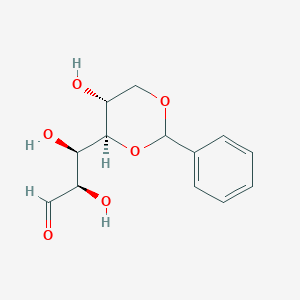
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)


